N-Desisopropyl Delavirdine N-Sulfate
Description
Structure
3D Structure
Properties
CAS No. |
188780-36-1 |
|---|---|
Molecular Formula |
C19H22N6O6S2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31) |
InChI Key |
YTUWQQGEHADHTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
Synonyms |
N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid; [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid_x000B_ |
Origin of Product |
United States |
Contextualization Within Delavirdine Biotransformation Studies
The metabolism of Delavirdine (B1662856) is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The initial and major metabolic pathway is the N-dealkylation of the parent compound, Delavirdine, to form N-Desisopropyl Delavirdine, also known as desalkyl delavirdine. nih.govresearchgate.netnih.gov This reaction is principally mediated by the cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP2D6. nih.gov
The biotransformation of Delavirdine is not limited to N-dealkylation and subsequent sulfation. Other metabolic routes include hydroxylation of the pyridine (B92270) ring and cleavage of the amide bond. researchgate.net However, the pathway leading to N-Desisopropyl Delavirdine and its subsequent sulfated conjugate is a prominent route of elimination for Delavirdine in several non-clinical models.
Significance As a Key Metabolite in Non Clinical Research
N-Desalkylation of Delavirdine: The Precursor Step
The initial and rate-limiting step in the formation of the target compound is the N-desalkylation of Delavirdine. This reaction removes the N-isopropyl group from the piperazine (B1678402) ring, yielding the primary metabolite known as N-Desisopropyl Delavirdine (also referred to as desalkyl delavirdine). nih.govnih.govnih.gov This transformation is a major metabolic pathway for Delavirdine. drugbank.comoncohemakey.com Studies in various species, including humans, monkeys, and rats, have identified desalkyl delavirdine as a major metabolite in circulation. nih.govnih.gov
The N-desalkylation of Delavirdine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism of many xenobiotics. nih.govjwatch.org Specific research using human liver microsomes and cDNA-expressed enzymes has identified two key isoforms responsible for this reaction: CYP3A4 and CYP2D6. nih.govnih.govresearchgate.net
While both enzymes can catalyze the desalkylation, evidence suggests that CYP3A4 plays a more significant role. oncohemakey.comnih.gov The formation of desalkyl delavirdine shows a strong correlation with CYP3A activity in human liver microsomes. nih.gov Kinetic studies have determined the apparent Michaelis-Menten constant (Kₘ) for Delavirdine desalkylation to be approximately 5.4 µM for CYP3A4 and 10.9 µM for CYP2D6, indicating a higher affinity of the substrate for the CYP3A4 enzyme. nih.gov It is also noteworthy that Delavirdine itself can act as a mechanism-based inhibitor of CYP3A, which can affect its own metabolism over time. oncohemakey.comnih.gov
Table 1: Cytochrome P450 Isoforms in Delavirdine N-Desalkylation
| Enzyme | Role | Kinetic Parameter (Kₘ) | Significance |
|---|---|---|---|
| CYP3A4 | Major catalyst | ~5.4 µM nih.gov | Primary pathway for N-Desisopropyl Delavirdine formation. nih.gov |
| CYP2D6 | Minor catalyst | ~10.9 µM nih.gov | Contributes to a lesser extent to the desalkylation process. nih.gov |
In addition to N-desalkylation, Delavirdine is subject to other oxidative metabolic reactions, also catalyzed by CYP450 enzymes. These alternative pathways can occur concurrently and lead to different metabolites. Key alternative routes include:
Hydroxylation: This involves the addition of a hydroxyl group to the pyridine (B92270) ring, primarily at the C-6' position, or to the indole (B1671886) ring. nih.govresearchgate.netnih.gov The formation of 6'-hydroxy delavirdine is mainly catalyzed by CYP3A4. nih.govresearchgate.net
Pyridine Ring-Cleavage: Degradation of hydroxylated metabolites can lead to the cleavage of the pyridine ring structure. nih.gov
Amide Bond Cleavage: This represents a minor metabolic pathway for Delavirdine. nih.govnih.gov
These pathways highlight the extensive and complex nature of Delavirdine's Phase I metabolism, which produces a variety of intermediate compounds available for further reactions.
Sulfation Mechanism of N-Desisopropyl Delavirdine
Following its formation via N-desalkylation, N-Desisopropyl Delavirdine can undergo Phase II biotransformation. One of these pathways is sulfation, a conjugation reaction that attaches a sulfonate group to the metabolite. researchgate.netnih.gov This process generally increases the water solubility of the compound, preparing it for elimination from the body. The resulting molecule is this compound. nih.gov
The sulfation reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govyoutube.com These enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate like N-Desisopropyl Delavirdine. While metabolic studies in rats have confirmed the formation of sulfated conjugates of desalkyl delavirdine, the specific human SULT isoforms responsible for this particular reaction have not been definitively identified in the reviewed literature. nih.gov Generally, SULTs such as SULT1A1 and SULT2A1 are known to be heavily involved in the metabolism of drugs and other xenobiotics. nih.gov Further research would be required to characterize the precise SULT enzymes that recognize and catalyze the sulfation of this specific metabolite.
Metabolic studies in rats have provided insight into the positions where the sulfate group can be attached to the N-Desisopropyl Delavirdine molecule. nih.gov The nomenclature "this compound" implies that the sulfonate group is conjugated to a nitrogen atom. Research has identified an "N-sulfamate" conjugate of desalkyl delavirdine, which is consistent with sulfation occurring on the nitrogen of the piperazine ring that is exposed after desalkylation. nih.gov
Additionally, studies have detected 6'- and 4'-sulfate conjugates. nih.gov This suggests that N-Desisopropyl Delavirdine may first undergo hydroxylation on the pyridine ring, followed by sulfation at that hydroxyl group. This indicates that sulfation is not limited to a single position and can occur on different atoms within the molecule, leading to various sulfated isomers.
Integrated Biotransformation Cascade: Sequential and Concurrent Metabolic Routes
The cascade is initiated by the Phase I reaction of N-desalkylation, where CYP enzymes (primarily CYP3A4) convert the parent drug, Delavirdine, into its active intermediate, N-Desisopropyl Delavirdine. oncohemakey.comnih.gov This is followed by a Phase II reaction , where SULT enzymes conjugate the newly formed metabolite with a sulfate group, resulting in the final product, this compound. researchgate.netnih.gov
This pathway can be viewed as a sequential route: Delavirdine → [Phase I: N-Desalkylation via CYP3A4/2D6] → N-Desisopropyl Delavirdine → [Phase II: Sulfation via SULTs] → this compound
Concurrently, other metabolic routes are active, such as the hydroxylation of Delavirdine, which can also be followed by Phase II conjugation reactions like glucuronidation or sulfation. nih.govnih.gov This creates a complex network of metabolic pathways that collectively determine the disposition and clearance of Delavirdine.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | N/A |
| Delavirdine | U-90152T |
| N-Desisopropyl Delavirdine | Desalkyl delavirdine, U-96183 |
| 6'-hydroxy delavirdine | MET-7 |
Hierarchical Processing of Delavirdine to its N-Desisopropyl N-Sulfate Form
The formation of this compound follows a sequential, two-step metabolic cascade. The initial and rate-limiting step is the N-dealkylation, specifically the removal of the isopropyl group, from the parent Delavirdine molecule. This reaction yields the primary metabolite, N-desisopropyl delavirdine (also known as desalkyl delavirdine).
Step 1: N-Desisopropylation
This initial transformation is predominantly mediated by the cytochrome P450 family of enzymes. nih.govoncohemakey.com In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the N-desalkylation of Delavirdine. nih.govnih.gov While CYP2D6 also demonstrates the capacity to catalyze this reaction, its contribution is considered minor. nih.gov The N-desisopropylation reaction results in the formation of desalkyl delavirdine, the immediate precursor to the N-sulfate conjugate. taylorandfrancis.comresearchgate.net
Step 2: N-Sulfation
Following its formation, N-desisopropyl delavirdine undergoes a phase II metabolic reaction known as sulfation. This process involves the transfer of a sulfonate group (SO3-) to the nitrogen atom of the desisopropyl metabolite. This conjugation is catalyzed by sulfotransferase (SULT) enzymes, which are responsible for the sulfation of a wide array of xenobiotics and endogenous compounds. xenotech.com The end product of this hierarchical processing is this compound. researchgate.netnih.gov This sulfated metabolite represents a pathway for the further modification and eventual elimination of the initial desalkylated product.
Competing and Parallel Metabolic Pathways
One major competing pathway is the hydroxylation of the pyridine ring of Delavirdine, primarily at the 6'-position, to form 6'-hydroxy delavirdine. nih.govnih.gov This reaction is also catalyzed by CYP3A4. nih.govnih.gov This hydroxylated metabolite can then undergo further phase II conjugation reactions, including glucuronidation and sulfation, to form 6'-hydroxy delavirdine glucuronide and 6'-hydroxy delavirdine sulfate, respectively. nih.gov
Furthermore, the metabolic processing of Delavirdine can involve the cleavage of the pyridine ring and the amide bond, leading to the formation of despyridinyl delavirdine and other minor metabolites. nih.gov The desalkyl delavirdine intermediate itself can also be subject to other conjugation reactions besides sulfation. taylorandfrancis.comresearchgate.net The existence of these varied metabolic options highlights the complexity of Delavirdine's biotransformation and the competitive nature of the enzymatic processes involved.
The following table summarizes the key enzymes and metabolites in the formation of this compound and its competing pathways:
| Precursor Compound | Metabolic Reaction | Key Enzyme(s) | Resulting Metabolite(s) | Metabolic Pathway |
| Delavirdine | N-Desisopropylation | CYP3A4, CYP2D6 | N-Desisopropyl Delavirdine | Hierarchical |
| N-Desisopropyl Delavirdine | N-Sulfation | Sulfotransferases (SULTs) | This compound | Hierarchical |
| Delavirdine | Pyridine Ring Hydroxylation | CYP3A4 | 6'-Hydroxy Delavirdine | Competing |
| 6'-Hydroxy Delavirdine | Glucuronidation / Sulfation | UGTs / SULTs | 6'-Hydroxy Delavirdine Glucuronide / Sulfate | Competing |
| Delavirdine | Pyridine Ring / Amide Bond Cleavage | Not fully specified | Despyridinyl Delavirdine, etc. | Competing |
Enzymological Characterization of Metabolite Formation
In Vitro Reconstitution and Kinetic Studies of Metabolite-Forming Enzymes
The metabolism of delavirdine (B1662856) has been investigated using various in vitro systems to elucidate the enzymes responsible for its biotransformation. Human liver microsomes (HLMs) have been a primary tool, providing a complex enzymatic environment that mimics in vivo metabolism. nih.govnih.gov Studies with HLMs have been crucial in identifying the major metabolic pathways of delavirdine, including the formation of its N-desisopropyl metabolite. nih.gov
To identify the specific enzymes involved, researchers have utilized cDNA-expressed recombinant human cytochrome P450 (CYP) isoforms. nih.gov This approach allows for the study of individual enzyme contributions to a specific metabolic reaction in a controlled environment, free from the influence of other enzymes present in microsomes. For instance, recombinant CYP3A4 and CYP2D6 have been instrumental in confirming their roles in delavirdine N-desalkylation. nih.gov
While these systems have been extensively used to study the initial N-desalkylation step, there is a lack of published research specifically applying microsomal or recombinant human sulfotransferase (SULT) systems to analyze the subsequent N-sulfation of N-desisopropyl delavirdine. Although the formation of an N-sulfamate conjugate of desalkyl delavirdine has been identified in rats, the specific enzymes catalyzing this reaction have not been characterized. nih.gov
Currently, there is no specific kinetic data (such as Km and Vmax) available in the scientific literature for the enzymatic formation of N-Desisopropyl Delavirdine N-Sulfate. The existing kinetic studies have focused exclusively on the precursor step, the N-desalkylation of delavirdine.
Specific Cytochrome P450 Isoform Contributions to N-Desalkylation
The N-desalkylation of delavirdine to form N-desisopropyl delavirdine is a critical gateway to the formation of the N-sulfated metabolite. This reaction is predominantly catalyzed by the cytochrome P450 superfamily of enzymes.
Extensive research has identified CYP3A4 as the principal enzyme responsible for the N-desalkylation of delavirdine. nih.gov Studies using human liver microsomes have shown a strong correlation between delavirdine desalkylation and testosterone (B1683101) 6β-hydroxylation, a known marker of CYP3A4 activity. nih.gov Furthermore, experiments with cDNA-expressed CYP3A4 have directly demonstrated its capacity to catalyze this reaction. nih.gov
Interactive Table: Kinetic Parameters for Delavirdine N-Desalkylation
| Enzyme System | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Pooled Human Liver Microsomes | Mixed CYPs | 6.8 ± 0.8 | 0.44 ± 0.01 |
| cDNA-expressed | CYP3A4 | 5.4 ± 1.4 | Not Reported |
| cDNA-expressed | CYP2D6 | 10.9 ± 0.8 | Not Reported |
Data sourced from Voorman et al., 1998. nih.gov
While CYP3A4 and CYP2D6 are the primary contributors, other CYP isoforms have been investigated for their potential role in delavirdine N-desalkylation. Research has indicated that CYP2C8 and CYP3A5 may also catalyze this reaction, albeit at a low activity level.
Modulation of Enzymatic Activity by Delavirdine and its Metabolites
Delavirdine is not only a substrate for CYP enzymes but also a modulator of their activity. It has been shown to be an inhibitor of several key drug-metabolizing enzymes, including CYP3A4, CYP2D6, CYP2C9, and CYP2C19. researchgate.netoncohemakey.com
Notably, delavirdine exhibits mechanism-based inactivation of CYP3A4. nih.gov This means that delavirdine is metabolically activated by CYP3A4 to a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov This process is time- and NADPH-dependent and can lead to a progressive loss of CYP3A4 activity. nih.gov This auto-inhibition can affect the metabolism of delavirdine itself and other co-administered drugs that are substrates of CYP3A4. nih.govoncohemakey.com The inactivation has been characterized by a Ki of 21.6 ± 8.9 µM and a kinact of 0.59 ± 0.08 min-1 in human liver microsomes. nih.gov
There is currently no information available on whether N-Desisopropyl Delavirdine or its N-sulfate conjugate modulate the activity of CYP or SULT enzymes.
Studies on Enzyme Inhibition and Induction Potentials
The formation of N-desisopropyl delavirdine, the precursor to this compound, is primarily catalyzed by cytochrome P450 (CYP) enzymes. Specifically, studies have identified CYP3A4 as the major enzyme responsible for the N-dealkylation of delavirdine, with a minor contribution from CYP2D6. nih.govnih.govresearchgate.net The kinetic parameters for this reaction have been characterized in human liver microsomes, with an apparent Michaelis-Menten constant (KM) of 6.8 ± 0.8 µM and a maximum velocity (Vmax) of 0.44 ± 0.01 nmol/min/mg of protein for delavirdine desalkylation. nih.gov
Once formed, N-desisopropyl delavirdine can undergo a phase II metabolic reaction, specifically sulfation, to yield this compound. researchgate.net However, the scientific literature to date does not provide specific details on the enzyme inhibition or induction potential of the this compound metabolite itself.
Research has been conducted on the precursor, N-desisopropyl delavirdine. In one study, this major circulating metabolite of delavirdine was evaluated for its effect on CYP2C9 activity. The findings indicated that N-desisopropyl delavirdine had no apparent inhibitory effect on microsomal CYP2C9 activity at concentrations up to 20 µM. nih.gov This suggests that, at least for this particular isozyme, the desisopropyl metabolite is unlikely to be a significant inhibitor.
In contrast, the parent compound, delavirdine, is a known inhibitor of several CYP isozymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov This highlights the importance of characterizing the metabolic products of a drug, as they may have different interaction profiles than the parent compound.
The following table summarizes the kinetic data for the formation of N-desisopropyl delavirdine in various species.
| Species | Apparent KM (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (µL/min/mg protein) |
| Human | 6.8 ± 0.8 | 0.44 ± 0.01 | 65 |
| Rat | 12.6 | 0.60 | 48 |
| Monkey | 4.4 | 0.60 | 135 |
| Dog | 5.3 | 0.07 | 13 |
Data derived from studies on delavirdine desalkylation in liver microsomes. nih.gov
Mechanism-Based Enzyme Inactivation Research
Mechanism-based inactivation of cytochrome P450 enzymes is a critical consideration in drug development, as it can lead to long-lasting drug-drug interactions. The parent drug, delavirdine, has been identified as a mechanism-based inactivator of CYP3A4. nih.gov
However, there is currently no available research in the scientific literature specifically investigating the potential for this compound to act as a mechanism-based inactivator of any enzyme. Studies on this specific metabolite have not been reported.
The lack of data on the enzymological characteristics of this compound underscores a gap in the complete understanding of delavirdine's metabolic profile and its full potential for drug-drug interactions. While the properties of the parent drug and its primary metabolite, N-desisopropyl delavirdine, have been partially elucidated, the downstream metabolites remain less characterized.
Analytical Methodologies for Metabolite Identification and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of N-Desisopropyl Delavirdine (B1662856) N-Sulfate, enabling its separation from the parent drug, Delavirdine, its precursor metabolite, N-Desisopropyl Delavirdine, and other related metabolic products.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and purification of Delavirdine and its metabolites from biological samples. While specific HPLC methods exclusively for the N-Sulfate conjugate are not extensively detailed in publicly available literature, methods developed for its precursor, N-Desisopropyl Delavirdine, provide a foundation for its analysis.
A validated HPLC method for the simultaneous determination of Delavirdine and N-Desisopropyl Delavirdine in human plasma utilizes a system with fluorescence detection. nih.gov In this method, plasma samples are first deproteinized with acetonitrile. The resulting supernatant is then diluted with a 10 mM phosphate (B84403) buffer (pH 6.0) before injection into the HPLC system. nih.gov Fluorescence of the eluent is monitored with an excitation wavelength of 302 nm and an emission wavelength of 425 nm. nih.gov This assay has demonstrated linearity over a concentration range of 0.02 to 17 µM for both the parent drug and the N-desisopropyl metabolite, with a precision indicated by a mean coefficient of variation (C.V.) of +/- 4.3% for the metabolite. nih.gov
For the more polar N-Sulfate metabolite, a reversed-phase HPLC approach would likely require a modified mobile phase with a higher aqueous content or the use of a different stationary phase to achieve adequate retention and separation.
| Parameter | Value |
| Sample Preparation | Protein precipitation with acetonitrile, followed by dilution with 10 mM phosphate buffer (pH 6.0) |
| Detection | Fluorescence |
| Excitation Wavelength | 302 nm |
| Emission Wavelength | 425 nm |
| Linearity Range (Metabolite) | 0.02-17 µM |
| Precision (Metabolite) | +/- 4.3% (mean C.V.) |
| Table 1: HPLC Method Parameters for N-Desisopropyl Delavirdine nih.gov |
Coupling of Chromatography with Mass Spectrometry (LC-MS/MS) for Sensitive Detection
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites. This technique is indispensable for detecting the low concentrations of N-Desisopropyl Delavirdine N-Sulfate typically present in biological fluids. While specific LC-MS/MS parameters for this sulfated metabolite are not widely published, general approaches for Delavirdine and its other metabolites have been established. nih.gov The development of a selective reaction monitoring (SRM) method would be crucial for quantification, involving the selection of specific precursor and product ion transitions for the N-Sulfate metabolite.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound following its isolation.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites. nih.govnih.gov Although specific ¹H or ¹³C NMR data for this compound are not published, the identification of other Delavirdine metabolites has been accomplished using one- and two-dimensional NMR techniques. nih.govnih.gov For this compound, NMR analysis would be critical to confirm the position of the sulfate (B86663) conjugation on the N-desisopropyl metabolite.
Radiochemical Tracing and Isotopic Labeling Techniques
Application of Carbon-14 (14C) Labeled Compounds in Metabolic Studies
The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is a cornerstone of drug metabolism studies. This technique involves synthesizing the parent drug, delavirdine, with one or more ¹⁴C atoms incorporated into its structure. When this labeled compound is administered, all subsequent metabolites, including this compound, will also be radiolabeled. This intrinsic tag allows for the comprehensive tracking and quantification of all drug-related material, ensuring a complete metabolic profile.
Research studies in various species, including rats, mice, and monkeys, have utilized [¹⁴C]delavirdine to investigate its biotransformation. nih.govnih.govnih.gov In these studies, delavirdine was often labeled on the carboxamide or pyridine (B92270) portions of the molecule. nih.govnih.gov Following administration, radioactivity levels were measured in plasma, urine, feces, and bile to determine the extent of absorption and the primary routes of excretion. nih.govnih.govnih.gov
The primary benefit of ¹⁴C-labeling is its utility in detection during chromatographic separation, typically with High-Performance Liquid Chromatography (HPLC). nih.gov As samples are processed, a radioactivity detector can pinpoint all drug-related peaks, distinguishing them from endogenous biological components. This method ensures that no significant metabolites are overlooked.
Metabolic studies in rats using [¹⁴C]delavirdine successfully identified a range of metabolites. nih.gov The metabolic pathways uncovered included N-desalkylation to form desalkyl delavirdine (N-desisopropyl delavirdine), which was a major biotransformation. nih.gov Subsequent Phase II conjugation of this primary metabolite was also identified, leading to the formation of sulfated conjugates. nih.govresearchgate.net One study specifically identified N-sulfamate and sulfate conjugates of desalkyl delavirdine, directly demonstrating the utility of the ¹⁴C-labeling approach in identifying the metabolic pathway leading to compounds like this compound. nih.gov
Table 1: Summary of Key Findings from ¹⁴C-Delavirdine Metabolic Studies
| Species | ¹⁴C Label Position | Key Metabolites & Pathways Identified | Reference |
|---|---|---|---|
| Rat | Carboxamide | N-desalkylation, Pyridine ring hydroxylation, Sulfation and Glucuronidation of metabolites, Desalkyl delavirdine and its sulfate conjugates. | nih.gov |
| Mouse | Carboxamide, Pyridine | N-desalkylation, Amide bond cleavage. N-desisopropyl delavirdine identified as a major metabolite in plasma. | nih.gov |
| Monkey | Carboxamide | N-desalkylation, Hydroxylation, Glucuronidation, Sulfation. Desalkyl delavirdine was the major metabolite in circulation. | nih.gov |
Isotope-Coded Derivatization Approaches
Isotope-coded derivatization is a powerful mass spectrometry (MS) technique used to simplify the detection and quantification of analytes in complex mixtures. The strategy involves reacting a sample with a special reagent that exists in two forms: a "light" version (containing common isotopes like ¹²C or ¹H) and a "heavy" version (containing stable isotopes like ¹³C or ²H). When two identical sample aliquots are derivatized separately and then combined, the target analyte appears as a characteristic doublet of peaks in the mass spectrum, separated by a defined mass difference. This unique isotopic signature makes the analyte easily distinguishable from the chemical background noise of the biological matrix.
While specific studies detailing the use of isotope-coded derivatization reagents for this compound are not prominent, a closely related and equally powerful strategy has been documented in delavirdine metabolism research: the use of a stable isotope-labeled parent drug. nih.gov
In studies conducted in mice, delavirdine labeled with three ¹³C atoms ([¹³C₃]delavirdine) was used alongside its ¹⁴C-labeled counterpart to facilitate metabolite identification. nih.gov This stable isotope labeling (SIL) approach operates on a similar principle to isotope-coded derivatization. The parent drug carries a unique isotopic signature from the outset. As it is metabolized, this signature is passed on to its metabolites. In the resulting mass spectra, any peak derived from the drug will appear as a doublet: one peak from the naturally abundant (¹²C) drug and one from the ¹³C-labeled drug, separated by 3 Daltons. This allows for the rapid and confident identification of all drug-related metabolites, including sulfated conjugates of N-desisopropyl delavirdine, by filtering the complex MS data for this specific mass pattern.
Table 2: Principles of Isotope Labeling in Metabolite Analysis
| Technique | Principle | Application in Delavirdine Studies |
|---|---|---|
| Radiolabeling (e.g., ¹⁴C) | The parent drug is synthesized with a radioactive isotope. Metabolites are traced by detecting radioactivity, enabling comprehensive metabolite profiling and quantification. | Extensively used to track the disposition and metabolic fate of delavirdine in rats, mice, and monkeys, leading to the identification of the N-desalkylation and subsequent sulfation pathways. nih.govnih.govnih.gov |
| Stable Isotope Labeling (SIL) | The parent drug is synthesized with a stable heavy isotope (e.g., ¹³C, ¹⁵N, ²H). Metabolites are identified in mass spectrometry by a characteristic isotopic pattern (doublet) that distinguishes them from the biological matrix. | [¹³C₃]delavirdine was used to facilitate metabolite identification in mice, confirming metabolic pathways by recognizing the unique mass shift in resulting metabolites. nih.gov |
| Isotope-Coded Derivatization | A post-isolation chemical reaction attaches a tag to the analyte. The tag exists in "light" and "heavy" isotopic forms, creating a signature doublet in the mass spectrum for improved detection and quantification. | This specific technique is a powerful tool for metabolite analysis, particularly for targeted quantification, operating on a similar mass-signature principle to SIL. |
Pre Clinical and in Vitro Research Model Systems
Utilization of In Vitro Cellular and Subcellular Models
In vitro models are fundamental in drug metabolism research, offering a controlled environment to study specific metabolic reactions and the enzymes involved.
Isolated liver microsomes and the S9 fraction are workhorses in metabolic research. The S9 fraction, containing both microsomal and cytosolic enzymes, provides a comprehensive in vitro system for studying both Phase I and Phase II metabolic reactions. mdpi.com Microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. springernature.com
The formation of N-Desisopropyl Delavirdine (B1662856), the precursor to the N-Sulfate metabolite, has been extensively studied using these systems. Incubations of Delavirdine with liver microsomes from humans, rats, monkeys, and dogs have demonstrated that N-desalkylation is a primary metabolic pathway. nih.govdrugbank.com Specifically, studies using human liver microsomes have identified CYP3A4 and, to a lesser extent, CYP2D6 as the key enzymes responsible for the N-desalkylation of Delavirdine to form N-Desisopropyl Delavirdine. nih.govresearchgate.netwmich.edu
The subsequent sulfation of N-Desisopropyl Delavirdine to form N-Desisopropyl Delavirdine N-Sulfate is a Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), which are primarily located in the cytosol and are therefore present in the S9 fraction. While direct studies on the formation of this compound in these systems are not extensively detailed in the public literature, the identification of this sulfated conjugate in in vivo studies in rats implies the involvement of SULTs present in liver fractions. nih.gov
| Species | Apparent KM (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|---|
| Human | 6.8 ± 0.8 | 0.44 ± 0.01 | ~65 |
| Rat | 4.4 - 12.6 | 0.07 - 0.60 | 6 - 135 |
| Monkey | 4.4 - 12.6 | 0.07 - 0.60 | 6 - 135 |
| Dog | 4.4 - 12.6 | 0.07 - 0.60 | 6 - 135 |
Data derived from studies on Delavirdine metabolism, which precedes the formation of this compound. nih.gov
Cultured cell lines, such as human lymphoblastic and monocytic cell lines, as well as peripheral blood lymphocytes, have been pivotal in assessing the antiviral activity of Delavirdine. nih.gov While these models are primarily used for pharmacodynamic studies, they can also provide insights into cellular uptake and metabolism. For instance, cell lines engineered to express specific drug-metabolizing enzymes can be used to pinpoint the contribution of individual enzymes to the metabolic pathway of a drug. Although specific studies using cultured cell lines to investigate the formation of this compound are not prominent in the literature, such systems represent a valuable tool for future research in this area.
Animal Model Investigations in Metabolite Disposition
Animal models are indispensable for understanding the in vivo disposition of a drug and its metabolites, providing a holistic view of absorption, distribution, metabolism, and excretion (ADME).
Comparative metabolic studies across different animal species are crucial for selecting the most appropriate preclinical model to predict human metabolism. The metabolism of Delavirdine, and by extension the formation of its metabolites, shows notable species differences.
In rats , N-desalkylation to form N-Desisopropyl Delavirdine is a significant metabolic pathway. nih.gov Importantly, further conjugation of this metabolite has been identified in rats, leading to the formation of N-sulfamate, as well as 6'- and 4'-sulfate conjugates of desalkyl delavirdine. nih.gov This provides direct evidence of the formation of this compound in this species.
In monkeys (cynomolgus), N-desalkylation is also a major route of metabolism, with desalkyl delavirdine being the primary metabolite found in circulation. nih.gov Further conjugation of desalkyl delavirdine has also been observed in monkeys, including glucuronidation and N-acetylglucosaminidation. researchgate.netnih.gov While sulfation of the desalkyl metabolite is explicitly mentioned as a Phase II biotransformation in monkeys, the specific N-sulfate conjugate is not as clearly detailed as in rat studies. nih.gov
In mice , the metabolism of Delavirdine is extensive and dose-dependent. nih.gov While N-desalkylation occurs, amide bond cleavage becomes a more predominant pathway at higher doses. nih.gov
These species-specific differences in metabolism underscore the importance of careful model selection in preclinical studies. nih.govsemanticscholar.org
| Species | Primary Metabolic Pathways |
|---|---|
| Rat | N-desalkylation, Pyridine (B92270) ring hydroxylation and cleavage, Formation of N-sulfamate and sulfate (B86663) conjugates of desalkyl delavirdine. nih.gov |
| Monkey | N-desalkylation, Hydroxylation, Glucuronidation and other conjugations of desalkyl delavirdine. nih.gov |
| Mouse | Amide bond cleavage (especially at higher doses), N-desalkylation. nih.gov |
Studies in rats have shown that after oral administration of Delavirdine, the majority of the dose is excreted in the feces, with a smaller portion in the urine. nih.gov The excreted products are predominantly metabolites. In rats administered a 10 mg/kg dose, desalkyl delavirdine accounted for 16.5% of the dose, and its N-sulfamate, 6'-, and 4'-sulfate conjugates collectively represented 2.9% of the dose. nih.gov At a higher dose of 100 mg/kg, these percentages were 13.4% and 3.9%, respectively. nih.gov This indicates that the formation and excretion of this compound and related sulfate conjugates are quantifiable and dose-dependent in rats.
Tissue distribution studies in rats have revealed that Delavirdine and its metabolites are distributed to various tissues. nih.gov While specific tissue distribution data for this compound is not available, the distribution of the parent compound and other metabolites suggests that the liver, as the primary site of metabolism, would have significant exposure. Further research is needed to delineate the specific tissue accumulation, if any, of this particular sulfated metabolite.
Structure Metabolism Relationship Smr Studies
Influence of Delavirdine (B1662856) Structural Features on N-Desalkylation Efficiency
The N-desalkylation of Delavirdine, which results in the formation of N-Desisopropyl Delavirdine, is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing the major role. nih.govoncohemakey.comwmich.edu Studies have shown that other isoforms, including CYP2D6, CYP3A5, CYP2C8, and CYP2C18, also contribute to this metabolic pathway. wmich.edu The efficiency of this N-dealkylation reaction is influenced by the kinetic parameters of the involved enzymes.
Research using human liver microsomes has provided valuable data on the kinetics of Delavirdine N-desalkylation. The process exhibits a range of Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) values across different species and enzyme systems, which underscores the variability in metabolic clearance. nih.gov For instance, in pooled human liver microsomes, the K_m for Delavirdine desalkylation was determined to be 6.8 ± 0.8 µM, with a V_max of 0.44 ± 0.01 nmol/min/mg of protein. nih.gov
Interestingly, Delavirdine has been shown to inhibit its own metabolism, a phenomenon known as auto-inhibition, by acting as a mechanism-based inactivator of CYP3A4. oncohemakey.comnih.govdrugbank.com This occurs as the concentration of Delavirdine increases, leading to a decrease in its own clearance. wmich.edunih.gov This auto-inhibition is a critical factor in the non-linear pharmacokinetics observed with the drug. nih.gov
The structural features of Delavirdine that make it a substrate for CYP3A4 are centered around the piperazine (B1678402) and isopropyl groups. The N-isopropyl group attached to the pyridine (B92270) ring is the site of the N-desalkylation reaction. The accessibility of this group to the active site of the CYP3A4 enzyme is a key determinant of the reaction's efficiency. While direct structure-activity relationship studies systematically modifying the substituents of Delavirdine to observe the effects on N-desalkylation are not extensively reported, the existing kinetic data provides insight into the enzyme-substrate interactions.
| Enzyme/System | Species | K_m (µM) | V_max (nmol/min/mg protein) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|---|---|
| Pooled Liver Microsomes | Human | 6.8 ± 0.8 | 0.44 ± 0.01 | 65 |
| cDNA-expressed CYP3A4 | - | 5.4 ± 1.4 | - | - |
| cDNA-expressed CYP2D6 | - | 10.9 ± 0.8 | - | - |
| Liver Microsomes | Human | 4.4 - 12.6 | 0.07 - 0.60 | 6 - 135 |
| Rat | ||||
| Monkey | ||||
| Dog |
Computational Chemistry and In Silico Modeling for Metabolic Prediction
In modern drug discovery and development, computational chemistry and in silico modeling have become indispensable tools for predicting the metabolic fate of new chemical entities. researchgate.net These methods offer a cost-effective and time-efficient way to assess a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
Various in silico approaches can be applied to predict the metabolism of a compound like Delavirdine. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a mathematical relationship between the chemical structure of a molecule and its metabolic rate or site of metabolism. nih.govnih.gov By analyzing a dataset of compounds with known metabolic profiles, QSAR models can predict the metabolic behavior of new, structurally related molecules.
Pharmacophore modeling is another powerful technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific enzyme, such as CYP3A4. peerj.comnih.govmdpi.com By creating a pharmacophore model for CYP3A4 substrates, it is possible to screen virtual compound libraries and predict which molecules are likely to be metabolized by this enzyme.
Furthermore, molecular docking simulations can provide detailed insights into the binding of Delavirdine to the active site of metabolizing enzymes like CYP3A4. nih.govresearchgate.net These simulations can predict the preferred binding orientation and conformation of the drug, helping to identify the most probable sites of metabolism.
While specific in silico studies focused solely on predicting the formation of N-Desisopropyl Delavirdine N-Sulfate are not widely published, the existing computational tools and methodologies hold significant promise for such applications. By leveraging these in silico models, researchers can gain a deeper understanding of the structure-metabolism relationships of Delavirdine and its metabolites, aiding in the prediction of its pharmacokinetic profile and potential drug-drug interactions. nih.govdrugbank.com
Advanced Research Perspectives and Emerging Methodologies
Metabolomics and Systems Biology Approaches for Comprehensive Metabolite Profiling
Metabolomics and systems biology offer a holistic view of the metabolic fate of drugs by integrating data from various analytical platforms with computational modeling. nih.gov For a compound like N-Desisopropyl Delavirdine (B1662856) N-Sulfate, these approaches can elucidate its complete metabolic pathway and its interaction with endogenous metabolic networks.
The formation of N-Desisopropyl Delavirdine is a primary metabolic pathway for Delavirdine, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6. nih.govrxlist.com This N-desalkylation step is a critical juncture in the biotransformation of Delavirdine. nih.govoncohemakey.com Subsequent sulfation of N-Desisopropyl Delavirdine represents a Phase II metabolic reaction. Studies in rats have identified sulfate (B86663) conjugates of desalkyl delavirdine, indicating that sulfation is a relevant pathway for the clearance of this metabolite. nih.gov
A systems biology approach would not only identify and quantify N-Desisopropyl Delavirdine N-Sulfate but also model its formation rate and its effect on the broader metabolome. nih.gov By examining the global biochemical changes within a biological system upon exposure to Delavirdine, researchers can uncover previously unknown metabolic pathways and off-target effects. This integrated approach is essential for understanding the complex interplay between drug metabolism and cellular function.
Advancements in High-Throughput Analytical Platforms for Metabolite Screening
The identification and quantification of specific metabolites like this compound heavily rely on sophisticated analytical techniques. High-throughput screening (HTS) platforms, which allow for the rapid analysis of a large number of samples, are instrumental in modern drug metabolism studies. springernature.com
The primary methods for analyzing Delavirdine and its metabolites include High-Performance Liquid Chromatography (HPLC) coupled with various detectors. A sensitive HPLC method with fluorescence detection has been developed for the simultaneous determination of Delavirdine and its N-desisopropyl metabolite in human plasma. nih.gov This method is linear over a wide concentration range and has been validated for use in pharmacokinetic studies. nih.gov
For the identification of a wider array of metabolites, including sulfated conjugates, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. nih.govnih.gov In studies on the metabolism of Delavirdine in monkeys, MS and NMR were used to identify a variety of metabolites, including those that have undergone glucuronidation and sulfation. nih.gov These techniques provide detailed structural information, enabling the unambiguous identification of compounds like this compound.
Future Directions in Understanding Metabolite Fate and Enzyme Interactions
Future research on this compound will likely focus on several key areas to better understand its pharmacological significance. A primary goal will be to precisely characterize the sulfotransferase (SULT) enzymes responsible for its formation. While the formation of N-Desisopropyl Delavirdine is known to be mediated by CYP enzymes, the specific SULT isoforms involved in its subsequent sulfation are not well-defined. nih.govrxlist.com Identifying these enzymes is critical for predicting potential drug-drug interactions, as co-administered drugs could compete for the same enzymes.
Furthermore, the pharmacological activity of this compound itself warrants investigation. While the major metabolites of Delavirdine are generally considered inactive, a thorough evaluation of the activity of all metabolites is a key component of drug development. rxlist.comdrugbank.com Future studies could employ in vitro assays to determine if this compound retains any activity against HIV-1 reverse transcriptase or if it interacts with other cellular targets. nih.gov
The role of drug transporters in the disposition of this compound is another important area for future research. The extent to which this sulfated metabolite is a substrate for efflux or uptake transporters will influence its tissue distribution and elimination. Understanding these interactions is crucial for a complete picture of its pharmacokinetics.
Finally, the development of more sophisticated in silico models will aid in predicting the formation and fate of metabolites like this compound. By combining data on enzyme kinetics, drug transport, and physicochemical properties, these models can simulate the metabolic profile of a drug under various physiological and pathological conditions.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Desisopropyl Delavirdine N-Sulfate in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification due to its sensitivity in detecting sulfated metabolites. UV spectrophotometry (e.g., at 254 nm) can be employed for preliminary screening, while titration methods (e.g., acid-base titration) may validate purity in synthesized batches . Population pharmacokinetic models, incorporating covariates like diurnal clearance variations, should use iterative two-stage analysis weighted by inverse observation variance to fit plasma concentration data .
Q. How is this compound synthesized from Delavirdine?
- Methodological Answer : The synthesis involves enzymatic sulfation of the N-desisopropyl metabolite of Delavirdine. In vitro metabolic studies using human liver microsomes can isolate intermediates, while heterocyclic ring modifications (e.g., pyridine and indole derivatives) are optimized via regioselective sulfation. Analytical validation via NMR and high-resolution MS ensures structural fidelity .
Q. What protocols ensure sample integrity in stability studies of sulfated metabolites?
- Methodological Answer : Samples should be stored at -80°C in buffered solutions (pH 7.4) to prevent hydrolysis. Accelerated stability testing under varying temperatures (25°C, 40°C) and humidity (60% RH) with periodic LC-MS analysis quantifies degradation products. Protocols must specify staining methods (e.g., Coomassie blue for gels) and include raw data images for reproducibility .
Advanced Research Questions
Q. How can population pharmacokinetic modeling address inter-individual variability in this compound metabolism?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for covariates such as age, renal function, and genetic polymorphisms in sulfotransferase enzymes. Diurnal variation in clearance is modeled as a cosine function with amplitude fitting. Parallel clearance pathways (e.g., first-order vs. nonlinear conversion) are integrated to predict metabolite accumulation in HIV patients .
Q. What experimental designs resolve contradictions in off-target binding data, such as Delavirdine’s interaction with TNF-α?
- Methodological Answer : Microscale thermophoresis (MST) and isothermal titration calorimetry (ITC) quantify dissociation constants (KD) for unexpected interactions. For example, MST traces showing distinct bound/unbound states (KD = 39 ± 9 µM for Delavirdine-TNF-α) must be validated against negative controls (e.g., nevirapine, which lacks binding) and buffer variations to exclude artifacts .
Q. What strategies enhance the topical bioavailability of this compound in drug delivery systems?
- Methodological Answer : Ethosomal formulations, composed of phospholipids and ethanol (20-45% v/v), improve skin permeation. Characterization via dynamic light scattering (DLS) for particle size (100-300 nm) and Franz diffusion cell assays for transdermal flux (e.g., 12 µg/cm²/hr) optimize bioavailability. In vivo studies in murine models correlate with HPLC-based pharmacokinetic profiles .
Q. How do factorial clinical trial designs evaluate combination therapies involving this compound?
- Methodological Answer : A 2×3 factorial design (e.g., ritonavir vs. nelfinavir and delavirdine vs. adefovir combinations) pools treatment arms to isolate factor effects. Primary endpoints (e.g., HIV RNA <500 copies/mL at 16 weeks) are analyzed via logistic regression, adjusting for baseline viral load and adherence. Durability assessments require longitudinal mixed-effects models .
Methodological Considerations for Data Analysis
Q. How to validate the specificity of PCR assays for detecting this compound metabolites?
- Methodological Answer : Use fluorescence quantitative PCR with TaqMan probes targeting unique sulfate-modified regions. Cross-reactivity testing against structural analogs (e.g., 6’-Hydroxy Delavirdine O-Sulfate) and spiked negative controls ensures specificity. Limit of detection (LOD) is determined via serial dilution (e.g., 0.1-100 nM) with triplicate reproducibility .
Q. What statistical approaches reconcile discrepancies in metabolite pharmacokinetic data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
